molecular formula C11H7ClF3N3 B1391644 2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine CAS No. 1036705-78-8

2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine

Cat. No.: B1391644
CAS No.: 1036705-78-8
M. Wt: 273.64 g/mol
InChI Key: NCJRMIBMSVWSQY-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group in the compound enhances its pharmacological properties, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-2-(trifluoromethyl)pyrimidine and 4-(trifluoromethyl)aniline.

    Coupling Reaction: The two starting materials undergo a coupling reaction in the presence of a suitable catalyst, such as palladium, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures (around 100-150°C) under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as DMF or dimethyl sulfoxide (DMSO), at moderate temperatures (50-100°C).

    Oxidation and Reduction Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, and reducing agents, such as sodium borohydride, are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Agricultural Chemistry: It is explored for its potential use as a fungicide or herbicide due to its ability to inhibit specific enzymes in plants.

    Material Science: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(trifluoromethyl)pyrimidine: A closely related compound with similar chemical properties but lacking the phenyl group.

    4-Chloro-2-(trifluoromethyl)aniline: Another related compound with a similar trifluoromethyl group but different core structure.

Uniqueness

2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine is unique due to the presence of both the pyrimidine and phenyl groups, which contribute to its enhanced biological activity and versatility in various applications. The trifluoromethyl group further enhances its pharmacological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3/c12-10-16-6-5-9(18-10)17-8-3-1-7(2-4-8)11(13,14)15/h1-6H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJRMIBMSVWSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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